Hydroxysalinosporamide A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H21NO5 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
(1S,4R,5S)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-4-(2-hydroxyethyl)-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |
InChI |
InChI=1S/C15H21NO5/c1-14-10(7-8-17)12(19)16-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,17-18H,2,4,6-8H2,1H3,(H,16,19)/t9-,10+,11+,14+,15-/m1/s1 |
InChI Key |
DFPICJSFDWISKN-YRRINSJYSA-N |
Isomeric SMILES |
C[C@]12[C@H](C(=O)N[C@@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCO |
Canonical SMILES |
CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCO |
Origin of Product |
United States |
Isolation and Dereplication Methodologies of Hydroxysalinosporamide a and Its Precursors
Cultivation and Fermentation Strategies for Salinispora Species
The production of hydroxysalinosporamide A and other salinosporamides is intrinsically linked to the cultivation of Salinispora tropica. This obligate marine actinomycete requires specific conditions that mimic its natural environment to support growth and secondary metabolite production. frontiersin.org Researchers have developed various cultivation and fermentation strategies to optimize the yield of these valuable compounds.
Initial cultivation of Salinispora strains often involves solid phase extraction of heat-treated marine sediment samples, from which the bacteria are isolated. mdpi.com For larger-scale production, liquid fermentation is employed. The composition of the fermentation medium is a critical factor influencing the production of salinosporamides. A variety of media have been utilized, with a common base often including starch, yeast extract, and peptone in a seawater-based solution. nih.gov The salt composition of the medium is particularly crucial. While commercially available synthetic sea salts like Instant Ocean® have been used, chemically defined salt formulations have been developed to ensure consistency in production. researchgate.netnih.gov
Studies have shown that manipulating the salt composition can influence the profile of salinosporamide analogs produced. For instance, the substitution of sodium chloride with sodium bromide in the fermentation broth has been shown to lead to the production of brominated analogs. nih.gov Furthermore, two key chemically defined salt formulations have been developed to replace non-defined sea salt mixtures: a sodium-chloride-based formulation and a sodium-sulfate-based formulation. The sodium-chloride-based medium was found to enhance the production of salinosporamide A, while the sodium-sulfate-based medium, with a lower chloride concentration, supported a similar production profile to Instant Ocean® and offered the advantage of being less corrosive, making it suitable for large-scale fermentation. researchgate.netnih.gov
The table below summarizes representative fermentation media used for Salinispora species cultivation.
| Media Component | Concentration (g/L) | Reference |
| Starch | 10 | nih.gov |
| Yeast Extract | 4 | nih.gov |
| Peptone | 2 | nih.gov |
| Seawater | 1 L | nih.gov |
| Fe2(SO4)3·4H2O | 0.04 | nih.gov |
| KBr | 0.1 | nih.gov |
This table is interactive and can be sorted by column.
These defined media and controlled fermentation conditions are essential for obtaining sufficient quantities of this compound and its precursors for subsequent isolation and characterization.
Analytical Techniques for Precursor Identification and Characterization
The elucidation of the biosynthetic pathway of salinosporamides, including the identification of precursors to this compound, has been a significant achievement in natural product chemistry. This has been accomplished through a combination of genetic manipulation, precursor feeding studies, and advanced analytical techniques.
The biosynthesis of the salinosporamide core is a complex process involving a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) assembly line. nih.gov Isotope labeling studies have been instrumental in identifying the fundamental building blocks. These studies have revealed that the biosynthesis of salinosporamide A, and by extension this compound, originates from three key precursors: acetate (B1210297), cyclohexenylalanine, and chloroethylmalonate. nih.gov
Dereplication and Metabolomic Profiling: Dereplication is a critical first step in natural product discovery to rapidly identify known compounds in a complex mixture, thereby avoiding redundant isolation efforts. d-nb.info In the context of salinosporamides, liquid chromatography-mass spectrometry (LC-MS) based metabolomic profiling is a powerful tool. frontiersin.org By comparing the LC-MS profiles of different Salinispora strains or cultures grown under various conditions, researchers can quickly identify the presence of known salinosporamides and pinpoint novel analogs like hydroxysalinosporamide. frontiersin.orgresearchgate.net This metabolomic fingerprinting approach allows for the targeted isolation of new or minor compounds. frontiersin.org
Gene Inactivation and Precursor Feeding: A key strategy for identifying specific precursors has been the inactivation of genes within the salinosporamide biosynthetic gene cluster. For example, the inactivation of the salL gene, which encodes a chlorinase, was shown to abolish the production of salinosporamide A. researchgate.net This experiment confirmed that the chloroethylmalonyl-CoA precursor is essential for the formation of the chloroethyl side chain. researchgate.net Furthermore, feeding studies with isotopically labeled precursors, such as [1-¹³C]propionate, have been used to confirm the origins of different parts of the salinosporamide molecule. nih.gov
Spectroscopic and Spectrometric Analysis: Once a potential precursor or a new analog is isolated, its structure is elucidated using a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments are crucial for determining the precise chemical structure of the isolated compounds. In the case of precursor feeding studies, NMR is used to locate the position of the isotopic labels, thereby confirming the incorporation of the precursor into the final molecule. nih.gov
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides highly accurate mass measurements, which are used to determine the elemental composition of a molecule. researchgate.net Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides valuable structural information that can be compared to known compounds in databases for dereplication purposes. nih.gov
The following table outlines the key analytical techniques and their applications in the study of this compound and its precursors.
| Analytical Technique | Application | Key Findings | Reference(s) |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Dereplication and metabolomic profiling of Salinispora extracts. | Rapid identification of known salinosporamides and detection of novel analogs. | frontiersin.orgresearchgate.net |
| Gene Inactivation | Elucidation of biosynthetic pathways. | Confirmed the role of specific genes, such as salL, in precursor biosynthesis. | researchgate.net |
| Isotope Labeling and Feeding Studies | Tracing the incorporation of precursors. | Identified acetate, cyclohexenylalanine, and chloroethylmalonate as key building blocks. | nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure elucidation of isolated compounds and confirmation of precursor incorporation. | Determined the chemical structure of salinosporamides and their analogs. | nih.gov |
| High-Resolution Mass Spectrometry (HR-MS) | Determination of elemental composition and structural information through fragmentation. | Provided accurate mass data for new compounds and aided in their identification. | researchgate.netnih.gov |
This table is interactive and can be sorted by column.
Through the systematic application of these cultivation and analytical methodologies, researchers have been able to isolate this compound and unravel the intricate biosynthetic pathways that lead to its formation, contributing significantly to the field of marine natural products.
Chemical Synthesis and Derivatization of Hydroxysalinosporamide a Analogues
Total Synthesis Methodologies of the Salinosporamide A Core
The total synthesis of the salinosporamide core, a densely functionalized γ-lactam-β-lactone bicyclic system, represents a formidable challenge in organic synthesis. The core structure of hydroxysalinosporamide A is shared with salinosporamide A, and thus, synthetic strategies developed for the latter are directly applicable. A key challenge lies in the stereocontrolled construction of the multiple contiguous stereocenters.
Stereoselective Synthesis Strategies for Complex Scaffolds
The development of stereoselective methods has been paramount to the successful synthesis of the salinosporamide core. Various approaches have been reported, often differing in their method of constructing the pyrrolidinone ring.
One notable strategy involves a stereoselective alkylation using a chiral auxiliary, followed by the formation of the pyrrolidine (B122466) unit and subsequent oxidation to the γ-lactam. This approach has proven to be scalable, allowing for the synthesis of significant quantities of the target molecule. figshare.com Another powerful method utilizes an intramolecular Baylis-Hillman reaction of an acrylamide (B121943) derived from (S)-threonine methyl ester, which proceeds with high diastereoselectivity to establish key stereocenters.
A distinct approach, pioneered by Danishefsky and coworkers, starts from a pyroglutamate (B8496135) derivative. This synthesis features a conjugate addition followed by alkylation to form the lactam framework. An intramolecular cyclization then establishes the aminated quaternary center, and a subsequent phenylselenyl-mediated cyclization constructs the oxygenated quaternary center.
Retrosynthetic Analysis of the this compound Framework
A retrosynthetic analysis of the this compound framework, based on strategies developed for salinosporamide A, reveals several key disconnections. The complex bicyclic core is typically disconnected to a more flexible pyrrolidinone intermediate. This central intermediate can be further broken down into simpler, often commercially available, starting materials.
One common retrosynthetic approach for the broader salinosporamide family is illustrated below:

This analysis often involves disconnecting the β-lactone ring at a late stage, recognizing its inherent reactivity. The pyrrolidinone core is then traced back to acyclic precursors, where stereocenters can be set using asymmetric reactions or chiral pool starting materials. For instance, some syntheses have utilized D-serine as the sole chiral source, employing principles of memory of chirality and dynamic kinetic resolution in an intramolecular aldol (B89426) reaction to construct the pyrrolidinone core and install the contiguous stereocenters. researchgate.net
Semi-Synthesis Approaches to this compound and its Analogues
Semi-synthesis, starting from naturally occurring or fermented salinosporamides, provides a valuable avenue for the generation of novel analogues. This approach leverages the complex core structure assembled by the producing organism and allows for targeted modifications at specific positions. This compound itself can serve as a key intermediate for such derivatization efforts.
Derivatization at Specific Structural Moieties (e.g., C-2, C-5)
The C-2 and C-5 positions of the salinosporamide scaffold have been primary targets for semi-synthetic modifications to explore structure-activity relationships (SAR).
Derivatization at C-2: The chloroethyl side chain at the C-2 position of salinosporamide A is a key site for modification. While direct displacement of the chlorine is challenging, semi-synthetic modifications at this position have been achieved, yielding derivatives with altered biological profiles. For instance, replacement of the chloroethyl group with unhalogenated substituents has been shown to markedly reduce potency. Conversely, halogen exchange has been well-tolerated.
Derivatization at C-5: The cyclohexenyl moiety at the C-5 position is conserved across all naturally occurring salinosporamides. Semi-synthetic modifications at this position are limited by the high reactivity of the adjacent β-lactone ring. However, oxidation of the hydroxyl group at C-5 of salinosporamide A has been accomplished to yield ketosalinosporamide. Subsequent reduction of this ketone resulted in the C-5-epi-salinosporamide. These modifications, however, led to a weak inhibitory effect.
Strategies for Modifying the β-Lactone Ring and Side Chains
The β-lactone ring is the electrophilic "warhead" of salinosporamides, crucial for their covalent inhibition of the proteasome. While modifications to the core bicyclic structure are synthetically demanding, strategies to alter the reactivity and properties of the β-lactone and its appended side chains are of significant interest.
The inherent instability of the β-lactone ring in aqueous solution presents a challenge for both synthesis and derivatization. However, this reactivity is also key to its biological function. Upon binding to the proteasome, the β-lactone ring is opened by the active site threonine residue. In the case of salinosporamide A, this is followed by an intramolecular cyclization involving the chloroethyl side chain to form a stable tetrahydrofuran (B95107) ring, leading to irreversible inhibition.
Modification of the side chains can influence the potency and selectivity of the inhibitor. For example, the cyclohexenyl group at C-5 is recognized by the S1 specificity pocket of the proteasome. Altering this group could potentially modulate the selectivity for different proteasome subunits.
Design and Synthesis of Novel this compound Derivatives
The design and synthesis of novel this compound derivatives are guided by the extensive structure-activity relationship (SAR) data generated for the salinosporamide class. The goal is to develop new analogues with improved potency, selectivity, and pharmacokinetic properties.
SAR studies have revealed that the bicyclic γ-lactam-β-lactone core is essential for activity. The stereochemistry of the molecule is also critical, with some stereochemical modifications significantly attenuating biological activity. researchgate.net As mentioned, the chloroethyl group at C-2 is important for irreversible inhibition, and its replacement often leads to a decrease in potency.
The following table summarizes the structure-activity relationships for some key modifications of the salinosporamide scaffold, which can inform the design of novel this compound derivatives.
| Modification Site | Type of Modification | Effect on Proteasome Inhibition | Reference |
| C-2 Side Chain | Replacement of chloroethyl with unhalogenated substituents | Marked reduction in potency | researchgate.net |
| C-2 Side Chain | Halogen exchange (e.g., chloro to bromo or iodo) | Generally well-tolerated | researchgate.net |
| C-5 Side Chain | Oxidation of C-5 hydroxyl to ketone | Weak inhibitory effect | |
| C-5 Side Chain | Epimerization of C-5 stereocenter | Weak inhibitory effect | |
| Cyclohexene (B86901) Ring | Epoxidation | Generally well-tolerated | researchgate.net |
| Core Stereochemistry | Modifications to stereocenters | Can significantly attenuate activity | researchgate.net |
These SAR insights suggest that while the core pharmacophore is highly optimized by nature, there is potential for developing novel derivatives by making subtle modifications, particularly at the C-2 and C-5 positions, to fine-tune the biological activity and therapeutic potential of this compound. nih.gov
Mechanistic Investigations of Hydroxysalinosporamide a and Its Analogues
Elucidation of Proteasome Inhibition Mechanisms
The potent anticancer properties of Salinosporamide A (also known as Marizomib), the parent compound of Hydroxysalinosporamide A, stem from its effective and irreversible inhibition of the 20S proteasome, a critical complex for protein degradation in eukaryotic cells. nih.gov Mechanistic studies have provided a detailed understanding of its interaction with the proteasome's catalytic core.
Salinosporamide A is a pan-proteasome inhibitor, targeting all three distinct catalytic activities within the 20S proteasome's β-rings. nih.govadipogen.com These activities are attributed to specific subunits: the chymotrypsin-like (CT-L) activity associated with the β5 subunit, the trypsin-like (T-L) activity with the β2 subunit, and the caspase-like (C-L) or peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity with the β1 subunit. nih.govadipogen.commdpi.com
While it inhibits all three activities, Salinosporamide A demonstrates a clear hierarchy in its potency. It has the highest affinity for the β5 (CT-L) subunit, which it inhibits at low nanomolar concentrations. nih.govadipogen.com The β2 (T-L) and β1 (C-L) subunits are also readily inhibited, but typically at higher concentrations. nih.govadipogen.com This broad inhibition profile is believed to contribute to its potent anticancer effects, even in tumors that have developed resistance to other proteasome inhibitors. nih.gov Comparative studies with analogues such as homosalinosporamide A further highlight the specificity, showing significantly greater potency towards the CT-L site compared to the T-L and C-L sites. nih.gov
Data sourced from AdipoGen Life Sciences and a 2017 study on (-)-Homosalinosporamide A. adipogen.comnih.gov
The inhibition of the proteasome by Salinosporamide A occurs via a two-step mechanism involving an initial, reversible recognition followed by a rate-limiting, irreversible covalent bond formation. nih.gov The unique γ-lactam-β-lactone bicyclic core of the molecule is central to this process. nih.govadipogen.com
The process begins with the nucleophilic attack by the hydroxyl group of the N-terminal threonine residue, the key catalytic residue in each active site, on the carbonyl carbon of the β-lactone ring. nih.govnih.gov This reaction results in the opening of the strained β-lactone ring and the formation of a covalent ester bond, acylating the threonine residue. nih.gov In the case of Salinosporamide A, this acylation is followed by a crucial secondary reaction. The incipient alkoxide formed upon ring-opening performs an intramolecular nucleophilic attack on the adjacent chloroethyl side chain. nih.govnih.gov This results in the formation of a highly stable five-membered tetrahydrofuran (B95107) ring, which effectively locks the inhibitor onto the active site. researchgate.net This final adduct is extremely stable, rendering the inhibition irreversible and preventing the regeneration of proteasome activity. nih.govnih.gov
The chloroethyl side chain of Salinosporamide A plays a critical role in its mechanism, with the chlorine atom functioning as an excellent leaving group. nih.govnih.gov The nature of this leaving group is directly correlated with both the inhibitor's potency and the duration of its action. nih.gov Structure-activity relationship studies have shown that replacing the chlorine with other good leaving groups, such as bromine or iodine, results in analogues that retain high potency and prolonged, irreversible inhibition of the proteasome. nih.govresearchgate.net
Conversely, replacing the chlorine with a poor leaving group, like fluorine, leads to an intermediate effect with reduced potency and a shorter duration of inhibition. nih.gov When the chloroethyl group is substituted with functionalities that cannot act as leaving groups (e.g., hydroxyethyl (B10761427) or ethyl), the resulting analogues are significantly less potent and act as reversible inhibitors. nih.govnih.gov In these cases, while the initial acylation of the catalytic threonine may occur, the lack of a leaving group prevents the subsequent intramolecular cyclization to form the stable tetrahydrofuran ring. nih.gov Consequently, the enzyme-inhibitor complex can be hydrolyzed, allowing for the eventual recovery of proteasome activity. nih.gov
Data derived from a 2008 study in the Journal of Medicinal Chemistry. nih.gov
Identification of Additional Molecular Targets and Cellular Pathways Affected by Salinosporamides
Beyond the direct inhibition of the proteasome, the downstream cellular consequences are extensive, leading to the activation of specific signaling cascades that culminate in apoptosis. The accumulation of polyubiquitinated proteins due to proteasome blockage induces a state of cellular stress, particularly in rapidly dividing cancer cells that are highly dependent on protein homeostasis. nih.govmdpi.com
In leukemia cells, Salinosporamide A has been shown to induce a pro-apoptotic pathway initiated by the activation of caspase-8. researchgate.net This activation leads to the cleavage of the protein Bid, which then translocates to the mitochondria, causing a drop in the mitochondrial membrane potential. researchgate.net These mitochondrial disturbances result in the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to DNA fragmentation and programmed cell death. researchgate.net
Furthermore, the profound disruption of protein degradation caused by Salinosporamide A can trigger broader cellular stress responses. These may include the unfolded protein response (UPR) due to stress in the endoplasmic reticulum and a compensatory activation of the autophagy-lysosomal pathway, as the cell attempts to clear the accumulating protein aggregates. mdpi.com
Structure Activity Relationship Sar Studies of Hydroxysalinosporamide a Derivatives
Correlative Analysis of Structural Modifications and Modulated Biological Activity
SAR investigations reveal that the core structure of Salinosporamide A is highly optimized for its interaction with the 20S proteasome. researchgate.net Modifications at nearly any position, including the C-3 methyl group or the C-5 hydroxy group, often lead to a decrease in biological activity. researchgate.net This highlights the specificity of the molecular interactions between the inhibitor and its target. researchgate.net Salinosporamide A demonstrates potent inhibition of all three proteolytic activities of the proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). mdpi.com
Impact of Halogen Substitutions on Proteasome Inhibition Profile
The chloroethyl group at the C2 position is a critical determinant of the compound's potent and irreversible inhibitory activity. researchgate.netnih.gov Marked reductions in potency are observed when this chloroethyl group is replaced with unhalogenated substituents. nih.govacs.org The presence of a halogen is essential for the final step of the irreversible inhibition mechanism. researchgate.netmdpi.com
While the chlorine atom is optimal, other halogens can be tolerated to some extent. The substitution of chlorine with bromine or iodine retains significant activity, suggesting that a good leaving group is the primary requirement at this position. researchgate.netresearchgate.net However, removing the halogen entirely severely attenuates the compound's inhibitory capacity. researchgate.net
| Compound/Analog | C2 Side Chain Modification | Proteasome Inhibition (CT-L) IC₅₀ (nM) |
|---|---|---|
| Salinosporamide A | -CH₂CH₂Cl (Chloroethyl) | 1.3 |
| Bromosalinosporamide | -CH₂CH₂Br (Bromoethyl) | Potent |
| Iodosalinosporamide (B10821820) | -CH₂CH₂I (Iodoethyl) | Potent |
| Salinosporamide C (Ethyl analog) | -CH₂CH₃ (Ethyl) | >1000 |
Effects of Stereochemical Configurations on Activity and Selectivity
The specific three-dimensional arrangement of atoms in Salinosporamide A is crucial for its biological function. The molecule contains five contiguous stereocenters, and their precise configuration is vital for fitting into the active site of the proteasome. Altering the stereochemistry at these centers can significantly reduce or abolish the compound's activity. nih.govacs.org This sensitivity to stereochemical changes underscores the highly specific, lock-and-key nature of the interaction between the inhibitor and the proteasome's catalytic subunits. nih.gov Even minor changes can disrupt the optimal alignment of the key functional groups required for binding and reactivity. nih.gov
Analysis of Critical Functional Groups for Target Binding and Reactivity
The potent activity of Salinosporamide A arises from the concerted action of several key functional groups within its compact structure. researchgate.net
β-Lactone-γ-Lactam Bicyclic Core : This strained bicyclic system is the electrophilic "warhead" of the molecule. nih.gov The β-lactone ring is the primary site of reaction. The catalytic N-terminal threonine (Thr1) residue in the proteasome's active site attacks the carbonyl carbon of the β-lactone, opening the ring and forming a covalent ester bond. acs.orgnih.gov This initial acylation step is common to related inhibitors like omuralide. nih.gov
C2 Chloroethyl Side Chain : This group is responsible for converting the initial reversible covalent bond into an irreversible one. mdpi.com After the β-lactone ring is opened by the Thr1 residue, the newly formed alkoxide attacks the adjacent chloroethyl side chain in an intramolecular reaction. This results in the formation of a stable five-membered tetrahydrofuran (B95107) (THF) ring, which permanently and irreversibly blocks the proteasome's active site. researchgate.netmdpi.com The absence of this group, or a halogen that can act as a leaving group, prevents this crucial cyclization step, leading to much weaker, reversible inhibition. researchgate.net
C5 Cyclohexene (B86901) Ring : The cyclohexenyl moiety at the C-5 position plays a critical role in binding affinity and selectivity. nih.gov Structural studies show that this hydrophobic group fits snugly into the S1 binding pocket of the proteasome's active sites, particularly the chymotrypsin-like (β5) site. nih.gov This interaction properly orients the β-lactone warhead for nucleophilic attack by the catalytic threonine residue. Modifications to this ring, such as epoxidation, are generally well-tolerated, but more significant changes can negatively impact potency. nih.govacs.org
Computational Approaches in SAR Elucidation
Computational modeling has become an invaluable tool for understanding and rationalizing the experimental SAR data for Salinosporamide A and its derivatives. Techniques such as molecular docking and cryo-electron microscopy (cryo-EM) have provided detailed, near-atomic resolution views of how the inhibitor binds to all three catalytic subunits (β1, β2, and β5) of the human 20S proteasome. nih.govmdpi.comlarvol.com
These computational studies visually confirm the mechanism of action derived from experimental data. nih.gov Molecular docking simulations illustrate how the cyclohexene ring occupies the S1 hydrophobic pocket and how the β-lactone is positioned for attack. nih.gov Furthermore, these models reveal the specific hydrogen bonds and hydrophobic interactions that stabilize the inhibitor within the active site before the covalent reaction occurs. researchgate.net
By simulating the binding of various analogs, researchers can predict how modifications will affect binding affinity. For instance, computational models can explain the loss of activity in certain stereoisomers by revealing steric clashes or the loss of crucial intermolecular interactions. nih.gov These predictive capabilities allow for the rational design of new derivatives with potentially improved potency or selectivity, guiding synthetic efforts toward the most promising candidates and reducing the need for extensive trial-and-error synthesis. researchgate.netresearchgate.net
Preclinical Research Methodologies for Hydroxysalinosporamide a Analogues
In Vitro Cellular Pathway Modulation Studies in Disease Models
Initial preclinical assessment of Hydroxysalinosporamide A analogues begins with in vitro studies to understand their effects on cellular pathways in various disease models, primarily cancer. These studies are crucial for elucidating the mechanism of action and identifying cellular processes modulated by these compounds.
Research on Salinosporamide A, a parent compound to this compound, has demonstrated potent inhibition of the 20S proteasome, a key regulator of intracellular protein degradation. apexbt.com Analogues are assayed for their cytotoxicity against a panel of human cancer cell lines to determine their anti-proliferative activity. apexbt.comnih.gov For instance, Salinosporamide A has shown significant cytotoxic effects against various cancer cell lines, with a mean GI50 value of less than 10 nM in the National Cancer Institute's 60 cell line panel. apexbt.com
Key molecular pathways investigated include:
Proteasome Inhibition: The primary mechanism of action is the inhibition of the proteasome's chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities. apexbt.com Structure-activity relationship (SAR) studies have revealed that modifications to the chloroethyl group can markedly reduce potency, indicating its critical role in the irreversible inhibition of the proteasome. nih.govresearchgate.net
NF-κB Pathway: The proteasome is responsible for the degradation of IκB, an inhibitor of the transcription factor NF-κB. Inhibition of the proteasome by Salinosporamide A analogues leads to the stabilization of IκB and subsequent inhibition of NF-κB activation, a pathway crucial for cancer cell survival and proliferation. nih.govresearchgate.net
Cell Cycle Regulation: Salinosporamide A has been shown to induce cell cycle arrest in T cells by regulating the expression of cyclin-dependent kinases. mdpi.com This suggests that its analogues could similarly impact the cell cycle in cancer cells, preventing their division and growth.
Apoptosis Induction: By disrupting protein homeostasis, proteasome inhibitors like Salinosporamide A can trigger programmed cell death, or apoptosis, in cancer cells. mdpi.com
Interactive Table: In Vitro Activity of Salinosporamide A
| Cell Line | IC50 (ng/mL) |
|---|---|
| HCT-116 | 11 |
| NCI-H226 | <10 |
| SF-539 | <10 |
| SK-MEL-28 | <10 |
In Vivo Efficacy Assessment in Preclinical Disease Models
Following promising in vitro results, this compound analogues are evaluated in in vivo preclinical disease models to assess their efficacy and therapeutic potential in a whole-organism context. These studies typically involve animal models, most commonly mice, bearing human tumor xenografts.
Pharmacodynamic and efficacy studies of Salinosporamide A in a human plasmacytoma xenograft murine model have demonstrated its in vivo activity. apexbt.com Intravenous administration of the compound led to significant and early inhibition of proteasome activity within the tumors. apexbt.com This inhibition of the target correlated with a reduction in tumor growth, providing strong evidence of its anti-cancer efficacy in a living system. apexbt.com
Key aspects of in vivo efficacy assessment include:
Tumor Growth Inhibition: The primary endpoint in many preclinical cancer studies is the extent to which the investigational compound inhibits tumor growth over time compared to a control group.
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: These studies aim to correlate the concentration of the drug in the body (pharmacokinetics) with its biological effect, such as the degree of proteasome inhibition in tumor tissue (pharmacodynamics).
Synergistic Effects: The efficacy of this compound analogues may also be evaluated in combination with other established anti-cancer agents to explore potential synergistic interactions. For example, Salinosporamide A has been shown to have synergistic cytotoxic effects with lenalidomide (B1683929) in multiple myeloma models both in vitro and in vivo. apexbt.com
Pharmacodynamic Biomarker Identification and Validation in Preclinical Systems
The identification and validation of pharmacodynamic biomarkers are critical for the clinical development of this compound analogues. These biomarkers are measurable indicators of a drug's biological activity and can be used to monitor treatment response and optimize dosing in patients.
In the context of proteasome inhibitors, the most direct pharmacodynamic biomarker is the measurement of proteasome activity in target tissues (e.g., tumor cells) or surrogate tissues (e.g., peripheral blood cells). As demonstrated in preclinical studies with Salinosporamide A, the degree of proteasome inhibition in tumors can be quantified and correlated with anti-tumor activity. apexbt.com
Potential pharmacodynamic biomarkers for this compound analogues include:
Direct Target Engagement: Measurement of the inhibition of the 20S proteasome's catalytic subunits (β1, β2, β5) in tumor biopsies or circulating tumor cells.
Downstream Pathway Modulation: Monitoring the levels of proteins that are downstream of the proteasome, such as the accumulation of ubiquitinated proteins or the stabilization of IκBα.
Markers of Apoptosis: Assessing the induction of apoptotic markers like cleaved caspase-3 in tumor tissue following treatment.
The validation of these biomarkers in preclinical models is essential before they can be translated to clinical trials.
Comparative Preclinical Studies with Other Proteasome Inhibitors and Related Compounds
To understand the unique therapeutic potential of this compound analogues, it is important to conduct comparative preclinical studies with other proteasome inhibitors, such as the clinically approved drugs bortezomib (B1684674) and carfilzomib (B1684676). These studies can highlight differences in potency, selectivity, and mechanisms of resistance.
While direct comparative preclinical studies for this compound are not extensively published, insights can be drawn from comparisons between other proteasome inhibitors. For example, bortezomib is a reversible proteasome inhibitor, whereas carfilzomib and Salinosporamide A are irreversible inhibitors. nih.govnih.gov This difference in the mechanism of inhibition can translate to variations in the duration of action and efficacy.
Comparative studies would aim to evaluate:
Potency and Selectivity: Comparing the inhibitory concentration (IC50) of this compound analogues against different proteasome subunits versus other inhibitors.
Activity in Resistant Models: Assessing the efficacy of these analogues in cancer cell lines or xenograft models that have developed resistance to other proteasome inhibitors.
Off-Target Effects: Investigating potential off-target activities to predict differences in safety profiles.
Such comparative data is crucial for positioning new analogues within the existing landscape of proteasome inhibitor therapies and for identifying patient populations that may benefit most from these novel agents.
Future Research Trajectories for Hydroxysalinosporamide a
Advancements in Novel Synthetic Strategies for Expanded Analog Libraries
The complex architecture of Hydroxysalinosporamide A, characterized by a dense array of stereocenters and a unique γ-lactam-β-lactone bicyclic core, presents a significant challenge to synthetic chemists. The development of novel and efficient synthetic routes is paramount for producing sufficient quantities for clinical investigation and for generating diverse analog libraries to probe structure-activity relationships (SAR).
Early total syntheses of the parent compound, Salinosporamide A, paved the way for accessing its derivatives. These routes often feature key steps such as stereoselective alkylations and intricate cyclizations to construct the core structure. Building on this foundation, researchers are exploring new methodologies to streamline the synthesis and facilitate diversification. One bioinspired approach focuses on a late-stage aldol-β-lactonization strategy to form the bicyclic core, which allows for the modification of various substituents in the final stages of the synthesis.
Precursor-directed biosynthesis is another powerful strategy that has been successfully employed. By feeding analog precursors of natural biosynthetic intermediates to the producing organism, Salinispora tropica, novel salinosporamides can be generated. This technique leverages the natural enzymatic machinery of the organism to incorporate modified building blocks, leading to the production of analogs that would be difficult to access through total synthesis alone. For instance, modifying the fermentation medium has led to the production of halogenated analogs.
These advanced synthetic and biosynthetic strategies are crucial for creating expanded libraries of this compound analogs. By systematically altering different parts of the molecule, researchers can investigate the impact of these changes on potency, selectivity, and pharmacokinetic properties.
Table 1: Examples of Salinosporamide A Analogs and Synthetic Strategies
| Analog Name | Synthetic Strategy | Key Findings |
| (-)-Homosalinosporamide A | Total Synthesis | Exhibits comparable potency to Salinosporamide A at the chymotrypsin-like active site but acts as a reversible inhibitor. |
| Bromosalinosporamide | Precursor-Directed Biosynthesis | Produced by replacing NaCl with NaBr in the fermentation medium, demonstrating the flexibility of the halogenase enzyme. |
| Fluorosalinosporamide | Biosynthetic Engineering | Created by replacing the native chlorinase gene with a fluorinase gene in S. tropica. |
| Antiprotealide | Total Synthesis & Mutasynthesis | A hybrid molecule combining features of Salinosporamide A and Omuralide, providing insights into the importance of the C5 substituent for inhibitory activity. |
Breakthroughs in Biosynthetic Pathway Engineering for Sustainable Production
The natural producer of the salinosporamide family, the marine actinomycete Salinispora tropica, produces the parent compound Salinosporamide A in relatively low quantities. For sustainable and large-scale production necessary for clinical development, engineering the biosynthetic pathway of this organism is a critical area of research.
The biosynthetic gene cluster for salinosporamides (sal) in S. tropica has been identified and extensively studied. This has allowed for targeted genetic manipulations to increase production yields and generate novel derivatives. One successful approach involves the overexpression of positive regulatory genes within the cluster. For example, the targeted overexpression of the LuxR-type regulator SalR2 was shown to selectively increase the production of the chlorinated Salinosporamide A over its less active deschloro analogs by activating genes involved in the biosynthesis of the chloroethylmalonyl-CoA precursor. nih.gov
Another significant breakthrough has been the development of S. tropica as a heterologous host for expressing other natural product biosynthetic gene clusters. researchgate.net To achieve this, essential genes for salinosporamide biosynthesis (e.g., salA) were deleted, creating a "clean" host strain that no longer produces its native complex metabolites. researchgate.net This engineered strain can then be used as a platform to express gene clusters from other, more difficult-to-culture organisms, potentially leading to the discovery of new bioactive compounds. Furthermore, this work provides a foundation for transferring the entire salinosporamide pathway to a more industrially amenable host organism for fermentation.
Mutasynthesis, a technique that combines genetic engineering with precursor-directed biosynthesis, has also been employed. By inactivating key genes in the biosynthetic pathway, the production of the natural compound is halted. nih.gov The mutant strain can then be fed synthetic intermediates, which the remaining active enzymes in the pathway can process to create "unnatural" natural products. nih.gov This has been used to create analogs with modified side chains, providing valuable SAR data. nih.gov
Table 2: Genetic Engineering Strategies in Salinispora tropica
| Genetic Modification | Organism | Purpose | Outcome |
| Deletion of salA (PKS gene) | S. tropica | Confirm gene cluster function | Abolished all salinosporamide production. nih.gov |
| Overexpression of salR2 | S. tropica | Increase Salinosporamide A yield | Selective 2-fold increase in Salinosporamide A production. mdpi.com |
| Replacement of salL (chlorinase) with flA (fluorinase) | S. tropica | Create novel halogenated analog | Production of Fluorosalinosporamide. nih.gov |
| Deletion of salA-C and insertion of attB site | S. tropica | Develop a heterologous host | Abolished salinosporamide production and enabled expression of foreign gene clusters. researchgate.net |
Discovery and Characterization of Undiscovered Molecular Targets
The primary molecular target of this compound and its parent compound, Salinosporamide A (marizomib), is unequivocally the 20S proteasome. mdpi.comnih.gov Its potent anticancer activity is attributed to the irreversible inhibition of the proteasome's catalytic activity. aacrjournals.orgashpublications.org Unlike other proteasome inhibitors that primarily target the chymotrypsin-like (β5) subunit, Salinosporamide A demonstrates pan-proteasome inhibition, covalently binding to and inhibiting all three catalytic subunits: the β5, β2 (trypsin-like), and β1 (caspase-like) sites. nih.govnih.gov This broad and irreversible inhibition is thought to lead to a more sustained and profound disruption of protein homeostasis in cancer cells, potentially overcoming resistance mechanisms that arise from the compensatory hyperactivation of the other subunits. nih.gov
Current research has largely focused on the consequences of this potent proteasome inhibition. For instance, studies in glioblastoma cells have shown that marizomib (B1676077) treatment leads to the induction of endoplasmic reticulum (ER) stress and subsequent apoptosis. mdpi.com This is understood as a downstream effect of the accumulation of misfolded proteins due to proteasome blockade, rather than an indication of a separate, direct molecular target.
To date, extensive searches of the scientific literature, including proteomics and target deconvolution studies, have not revealed any well-characterized, undiscovered molecular targets for this compound or Salinosporamide A. The scientific consensus is that its powerful biological effects are mediated through its well-defined interaction with the proteasome. Future research, potentially employing advanced chemical proteomics and systems biology approaches, may yet uncover novel off-target interactions, but current evidence firmly points to the 20S proteasome as its critical and primary site of action.
Development of Innovative Preclinical Models for Efficacy Prediction
Predicting the clinical efficacy of anticancer agents from preclinical data is a major challenge, particularly for central nervous system (CNS) malignancies like glioblastoma. The presence of the blood-brain barrier (BBB) prevents most chemotherapeutic agents from reaching the tumor. This compound's ability to cross the BBB makes it a promising candidate for treating brain tumors, but it also necessitates the use of preclinical models that accurately replicate this complex biological barrier.
Traditional preclinical models, such as 2D cell cultures and standard animal xenografts, often fail to recapitulate the intricate microenvironment of a human brain tumor and the selective permeability of the BBB. This has led to the development of more innovative and physiologically relevant models.
A significant advancement is the creation of 3D blood-brain barrier organoids . These self-assembling, multicellular spheroids are composed of human brain endothelial cells, astrocytes, and pericytes—the key cellular components of the BBB. mdpi.com These organoids reproduce many critical features of the in vivo BBB, including the expression of tight junctions and efflux pumps, making them a valuable tool for screening the permeability of CNS drug candidates. mdpi.com
Building on this, researchers have developed blood-brain tumor barrier (BBTB) organoids by incorporating patient-derived glioblastoma stem cells into the BBB organoid model. consensus.app These BBTB organoids simulate the disruptive effect of the tumor on the barrier, showing increased but still restrictive permeability compared to healthy BBB organoids. consensus.app This innovative model allows for the investigation of how tumor cells alter the barrier and provides a more accurate platform for testing the delivery and efficacy of drugs like this compound directly into a simulated tumor microenvironment. consensus.app These advanced organoid systems, which can be scaled for higher-throughput screening, represent a crucial step forward in predicting the clinical success of novel therapeutics for brain cancer.
Q & A
Basic Research Questions
Q. What experimental methodologies are critical for elucidating the biosynthesis pathway of Hydroxysalinosporamide A?
- Methodology : Isotopic labeling (e.g., -acetate or -ammonium chloride) combined with high-resolution mass spectrometry (HRMS) and NMR spectroscopy is essential for tracing precursor incorporation into the β-lactone-γ-lactam core. Comparative genomic analysis of the parent Salinispora strain can identify polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) clusters .
- Key Challenges : Differentiation between host- and symbiont-derived biosynthetic pathways requires axenic culturing validation .
Q. How do researchers validate target specificity of this compound in proteasome inhibition assays?
- Methodology : Use competitive activity-based protein profiling (ABPP) with fluorogenic substrates (e.g., Suc-LLVY-AMC) in cell lysates. Confirm binding via co-crystallization with the 20S proteasome core and compare inhibition kinetics to bortezomib .
- Data Interpretation : Differential inhibition of chymotrypsin-like (CT-L) vs. caspase-like (C-L) activities indicates subunit selectivity. Dose-response curves (IC) must account for redox-dependent activation .
Q. What in vitro models are optimal for assessing this compound’s cytotoxic effects?
- Protocol : Use NCI-60 cell lines with parallel hypoxia-mimetic conditions (1% O, CoCl treatment) to simulate tumor microenvironments. Combine MTT assays with flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .
- Controls : Include marizomib as a structural analog control to isolate β-lactone-specific effects .
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s reported IC values across studies?
- Troubleshooting :
- Batch variability : Quantify lactone ring stability via HPLC-UV (λ=254 nm) and adjust for hydrolytic degradation during storage .
- Assay interference : Pre-treat cells with glutathione reductase inhibitors (e.g., BSO) to standardize redox conditions .
- Statistical rigor : Apply Bland-Altman analysis to compare inter-laboratory variability .
Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?
- Synthetic Design :
- Retrosynthetic approach : Fragment the bicyclic core into δ-lactone and γ-lactam precursors. Use Sharpless asymmetric epoxidation and Staudinger ketene cycloaddition for stereocontrol .
- Catalytic systems : Screen chiral Lewis acids (e.g., Jacobsen’s Co-salen) to enhance enantiomeric excess (>95%) .
- Validation : Confirm synthetic product identity via X-ray crystallography and compare bioactivity to natural isolates .
Q. How can multi-omics approaches resolve off-target effects of this compound in transcriptomic studies?
- Integration Framework :
- Transcriptomics : Perform RNA-seq with dose-time matrix (e.g., 0.1–10 µM, 6–48 hr) and cluster DEGs using WGCNA.
- Proteomics : Validate via SILAC-based quantification of proteasome subunits and ubiquitinated proteins .
- Metabolomics : Track polyubiquitin chain accumulation via LC-MS/MS .
Methodological Best Practices
Q. What statistical frameworks are recommended for analyzing this compound’s synergistic effects with immunotherapies?
- Experimental Design :
- Combination Index (CI) : Calculate via Chou-Talalay method using CompuSyn software. Fixed-ratio designs (e.g., 1:1 to 1:4 molar ratios) minimize confounding .
- In vivo validation : Use syngeneic mouse models (e.g., CT26 tumors) with PD-1/PD-L1 blockade to assess tumor-infiltrating lymphocyte (TIL) modulation .
Q. How should researchers mitigate batch-to-batch variability in preclinical toxicity studies?
- Quality Control :
- Stability testing : Conduct accelerated stability studies (40°C/75% RH) with LC-MS purity checks at 0, 3, 6 months .
- Bioactivity normalization : Calibrate doses using proteasome inhibition assays rather than mass-based concentrations .
Data Reproducibility Guidelines
Q. What metadata must be reported to ensure reproducibility in this compound studies?
- Essential Parameters :
- Compound sourcing : Natural (marine strain ID, fermentation conditions) vs. synthetic (catalyst, ee%) .
- Assay conditions : Redox buffer composition (e.g., ± 2 mM DTT), cell passage number, proteasome subunit isoform profiles .
- FAIR Compliance : Deposit raw omics data in GEO/SRA with MIAME-compliant annotations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
